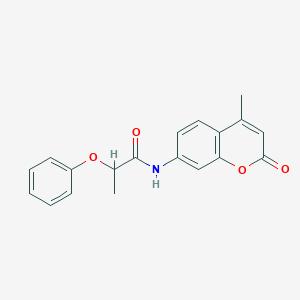
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "7-methylcoumarin-2-yl-(2-phenoxy-2-oxoethyl)-amide" and is a member of the coumarin family of compounds.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is not well understood. However, it is believed that the compound interacts with metal ions such as copper and iron, leading to the formation of a fluorescent complex. This complex can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has not been extensively studied for its biochemical and physiological effects. However, coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It is possible that N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may exhibit similar activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying the behavior of these metal ions in biological systems.
However, one of the limitations of using this compound is its potential toxicity. Coumarin derivatives have been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine the safety of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide for use in biological systems.
Direcciones Futuras
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may serve as a starting point for the development of new probes with improved selectivity and sensitivity.
Another potential area of research is the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in drug development. Coumarin derivatives have been shown to have a wide range of biological activities, and further studies are needed to determine the potential therapeutic applications of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound with potential applications in various fields, including scientific research and drug development. Further studies are needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide involves the reaction of 7-methylcoumarin-2-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their behavior in biological systems.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. Coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may be a promising candidate for drug development due to its unique chemical structure and potential biological activities.
Propiedades
Nombre del producto |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-(4-methyl-2-oxochromen-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H17NO4/c1-12-10-18(21)24-17-11-14(8-9-16(12)17)20-19(22)13(2)23-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,20,22) |
Clave InChI |
JSXXGLCXYDEDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)